6-bromo-8-methoxyquinolin-2(1H)-one
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Overview
Description
6-Bromo-8-methoxyquinolin-2(1H)-one is a chemical compound with the molecular formula C10H8BrNO2. It belongs to the quinoline family, which is known for its diverse biological activities and applications in medicinal chemistry. This compound is characterized by the presence of a bromine atom at the 6th position and a methoxy group at the 8th position on the quinoline ring, along with a keto group at the 2nd position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-bromo-8-methoxyquinolin-2(1H)-one typically involves the bromination of 8-methoxyquinoline followed by oxidation. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agent, and the reaction is carried out in an organic solvent such as chloroform or dichloromethane. The oxidation step can be achieved using oxidizing agents like potassium permanganate or chromium trioxide.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the production process.
Chemical Reactions Analysis
Types of Reactions
6-Bromo-8-methoxyquinolin-2(1H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles like amines, thiols, and organometallic reagents.
Major Products Formed
Oxidation: Formation of quinoline derivatives with additional oxygen-containing functional groups.
Reduction: Formation of 6-bromo-8-methoxyquinolin-2-ol.
Substitution: Formation of various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
6-Bromo-8-methoxyquinolin-2(1H)-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 6-bromo-8-methoxyquinolin-2(1H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and methoxy groups play a crucial role in modulating the compound’s binding affinity and specificity. The compound may inhibit or activate certain biochemical pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- 6-Chloro-8-methoxyquinolin-2(1H)-one
- 6-Fluoro-8-methoxyquinolin-2(1H)-one
- 6-Iodo-8-methoxyquinolin-2(1H)-one
Uniqueness
6-Bromo-8-methoxyquinolin-2(1H)-one is unique due to the presence of the bromine atom, which can significantly influence its reactivity and biological activity compared to its chloro, fluoro, and iodo analogs. The bromine atom’s size and electronegativity can affect the compound’s interaction with molecular targets, making it a valuable compound for various applications.
Properties
Molecular Formula |
C10H8BrNO2 |
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Molecular Weight |
254.08 g/mol |
IUPAC Name |
6-bromo-8-methoxy-1H-quinolin-2-one |
InChI |
InChI=1S/C10H8BrNO2/c1-14-8-5-7(11)4-6-2-3-9(13)12-10(6)8/h2-5H,1H3,(H,12,13) |
InChI Key |
UFEZXECGOCKZIJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C2C(=CC(=C1)Br)C=CC(=O)N2 |
Origin of Product |
United States |
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